1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)-
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Overview
Description
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that has a molecular formula of C17H12F3N3O2 and a molecular weight of 357.3 g/mol. In
Mechanism Of Action
The mechanism of action of 1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical And Physiological Effects
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In addition, it has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of using this compound in lab experiments.
Future Directions
There are a number of future directions for research on 1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)-. One area of research is in the development of new cancer treatments. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential for use in humans. In addition, there is also potential for this compound to be used in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the full range of potential applications for this compound.
Synthesis Methods
The synthesis of 1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 3-(trifluoromethyl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then reacted with imidazole-1,2-dicarboxylic acid to yield the final product. Other methods that have been reported in the literature include the use of microwave irradiation, ultrasound, and metal catalysts.
Scientific Research Applications
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, it has also been studied for its potential in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
139109-16-3 |
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Product Name |
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- |
Molecular Formula |
C18H13F3N4O2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-N-phenyl-1-N-[3-(trifluoromethyl)phenyl]imidazole-1,2-dicarboxamide |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)12-5-4-8-14(11-12)24-17(27)25-10-9-22-15(25)16(26)23-13-6-2-1-3-7-13/h1-11H,(H,23,26)(H,24,27) |
InChI Key |
NWVCUMFKBZTJCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Other CAS RN |
139109-16-3 |
synonyms |
1-(N-m-Trifluoromethylphenyl)-2-(N-phenyl)imidazole-1,2-dicarboxamide |
Origin of Product |
United States |
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